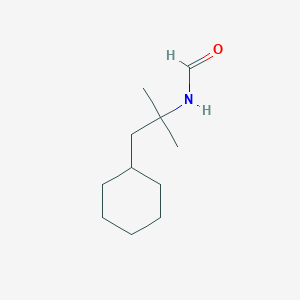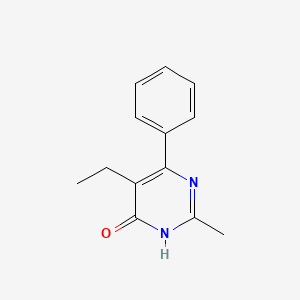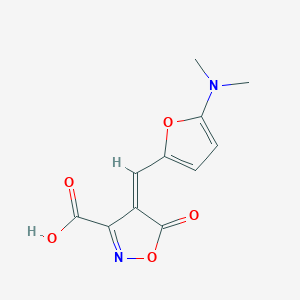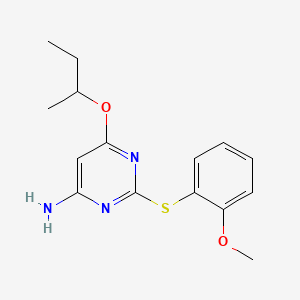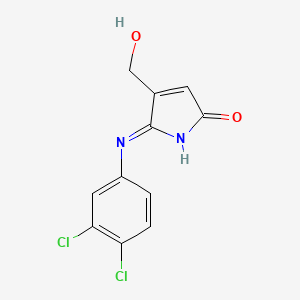
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrol-2-one core structure, substituted with a 3,4-dichlorophenyl group and a hydroxymethyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrol-2-one precursor. One common method involves the use of a condensation reaction between 3,4-dichloroaniline and a hydroxymethyl-substituted pyrrol-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-((3,4-Dichlorophenyl)amino)-2H-pyrrol-2-one: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
5-((3,4-Dichlorophenyl)amino)-4-methyl-2H-pyrrol-2-one: Contains a methyl group instead of a hydroxymethyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the presence of both the 3,4-dichlorophenyl group and the hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
61610-36-4 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
InChI Key |
QDBRGRJBKYKLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)

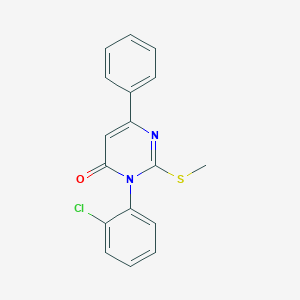
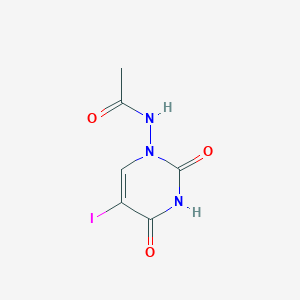
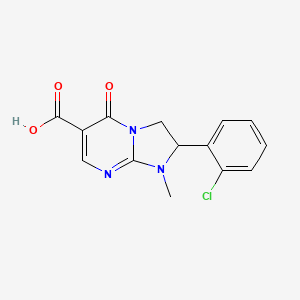

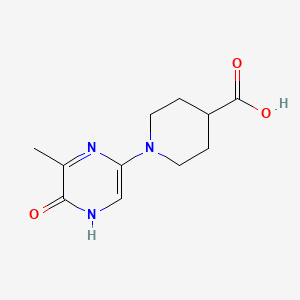
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

